molecular formula C14H21ClN2O4S B513310 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941257-04-1

2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513310
CAS No.: 941257-04-1
M. Wt: 348.8g/mol
InChI Key: UZZMOZOOHDXVIZ-UHFFFAOYSA-N
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Description

2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound featuring a piperazine ring substituted with a 4-chloro-3-ethoxyphenylsulfonyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Sulfonyl Group: The 4-chloro-3-ethoxyphenylsulfonyl group is introduced via sulfonylation. This involves reacting 4-chloro-3-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine.

    Attachment of the Ethanol Moiety: The final step involves the reaction of the sulfonylated piperazine with ethylene oxide or ethylene glycol under acidic or basic conditions to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

    Substitution: Sodium ethoxide (NaOEt) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.

    Reduction: 2-(4-((4-Chloro-3-ethoxyphenyl)thio)piperazin-1-yl)ethanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been studied for its potential as a pharmacological agent. It may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound in the development of drugs for treating conditions such as inflammation, infections, or neurological disorders.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable building block in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The sulfonyl group may form hydrogen bonds or electrostatic interactions with active sites of enzymes or receptors, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The ethanol moiety may increase solubility and facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol: The methoxy group can influence electronic properties and biological activity.

    2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol:

Uniqueness

2-(4-((4-Chloro-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of both the chloro and ethoxy groups, which confer distinct electronic and steric properties. These features can enhance its interaction with biological targets and influence its chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZMOZOOHDXVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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